2-amino-2-(4-ethylphenyl)acetic Acid 2-amino-2-(4-ethylphenyl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 318270-08-5
VCID: VC21067499
InChI: InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
SMILES: CCC1=CC=C(C=C1)C(C(=O)O)N
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

2-amino-2-(4-ethylphenyl)acetic Acid

CAS No.: 318270-08-5

Cat. No.: VC21067499

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-2-(4-ethylphenyl)acetic Acid - 318270-08-5

Specification

CAS No. 318270-08-5
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 2-amino-2-(4-ethylphenyl)acetic acid
Standard InChI InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Standard InChI Key PWKCANDKDKPYIT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(C(=O)O)N
Canonical SMILES CCC1=CC=C(C=C1)C(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Structure

2-Amino-2-(4-ethylphenyl)acetic acid (C₁₀H₁₃NO₂) consists of a 4-ethylphenyl group attached to the α-carbon of glycine. The molecule contains three key functional groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and an ethyl-substituted phenyl ring. Both the amino and carboxyl groups are attached to the same carbon atom, creating a chiral center when the molecule exists in its non-racemic form .

The structural representation can be defined through various chemical identifiers:

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
SMILESCCC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
InChIKeyPWKCANDKDKPYIT-UHFFFAOYSA-N

Table 1: Structural identifiers of 2-amino-2-(4-ethylphenyl)acetic acid

Physical Properties

The physical properties of 2-amino-2-(4-ethylphenyl)acetic acid are important for understanding its behavior in different environments and potential applications. While specific experimental data for this exact compound is limited, properties can be estimated based on structurally similar compounds:

PropertyValue
Molecular Weight179.22 g/mol
Physical State at Room TemperatureCrystalline solid
Predicted Water SolubilityLimited solubility; improved in acidic or basic conditions
Predicted Melting PointApproximately 220-250°C (based on similar phenylglycine derivatives)
Predicted Log P~1.2 (slightly lipophilic)

Table 2: Physical properties of 2-amino-2-(4-ethylphenyl)acetic acid

Chemical Properties

2-Amino-2-(4-ethylphenyl)acetic acid exhibits chemical properties typical of both amino acids and aromatic compounds. The carboxylic acid group can participate in esterification and amide formation reactions, while the primary amine group can undergo acylation, alkylation, and condensation reactions .

A notable characteristic of this compound is its ability to exist in zwitterionic form at physiological pH, similar to natural amino acids. This property affects its solubility profile and interaction with biological systems. Additionally, the ethyl group on the phenyl ring enhances the lipophilicity of the molecule compared to unsubstituted phenylglycine.

Stereochemistry

Stereoisomers

Due to the presence of a stereogenic center at the α-carbon, 2-amino-2-(4-ethylphenyl)acetic acid exists as two enantiomers: (R) and (S). The specific optical rotation and stereochemical properties are critical for biological activity, as biological systems often respond differently to each enantiomer.

The (2R) stereoisomer has been specifically studied and is registered with its own unique chemical identifiers:

Property(2R)-2-amino-2-(4-ethylphenyl)acetic acid
Standard InChIInChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1
Standard InChIKeyPWKCANDKDKPYIT-SECBINFHSA-N
Isomeric SMILESCCC1=CC=C(C=C1)C@HN

Table 3: Stereochemical identifiers of (2R)-2-amino-2-(4-ethylphenyl)acetic acid

Synthesis Methods

Traditional Synthesis Approaches

Several methods have been employed for the synthesis of phenylglycine derivatives, which can be adapted for 2-amino-2-(4-ethylphenyl)acetic acid. One common approach involves the reductive amination of glyoxylic acid with the appropriate aniline derivative .

A general synthesis route for N-substituted phenylglycines involves:

  • Reaction of glyoxylic acid with a substituted aniline

  • Reduction of the resulting imine intermediate

  • Isolation and purification of the product

For 2-amino-2-(4-ethylphenyl)acetic acid specifically, 4-ethylaniline would be used as the starting material .

Modern Synthetic Routes

Recent developments in asymmetric synthesis have enabled more efficient and stereoselective production of phenylglycine derivatives. A significant advance is the catalytic asymmetric synthesis of α-arylglycine esters, which can be subsequently hydrolyzed to obtain the free acid .

A catalytic enantioselective approach includes:

  • Epoxidation of an aromatic aldehyde

  • Ring opening with a nitrile-containing reagent

  • Subsequent transformations to reveal the amino acid functionality

This single-flask process allows for high enantioselectivity and good yields, as reported for similar phenylglycine derivatives .

Stereoselective Synthesis

The stereoselective synthesis of (2R)-2-amino-2-(4-ethylphenyl)acetic acid requires careful control of reaction conditions. Approaches to achieve stereoselectivity include:

  • Use of chiral auxiliaries

  • Asymmetric hydrogenation of precursors

  • Enzymatic resolution of racemic mixtures

  • Organocatalytic methods

These methods typically involve considerations of temperature control, reaction time, solvent choice, and purification processes to achieve high purity levels.

Biological Activities and Applications

ActivityDescriptionRelated Compound
AntimicrobialInhibition of bacterial growth, potentially through disruption of cell wall synthesisThiazole-containing phenylglycine derivatives
Anti-inflammatoryReduction of inflammatory markers in various models3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones
AnalgesicPain reduction in animal modelsQuinazolin-4-one derivatives with 2,3-substitution

Table 4: Biological activities of related phenylglycine derivatives

Role in Chemical Research

Beyond its potential pharmaceutical applications, 2-amino-2-(4-ethylphenyl)acetic acid serves as a valuable compound in chemical research:

  • As a chiral building block in organic synthesis

  • In the development of chiral catalysts

  • As a model compound for studying structure-activity relationships

  • In the development of new synthetic methodologies

Comparison with Related Compounds

Structural Analogues

To better understand the properties and potential applications of 2-amino-2-(4-ethylphenyl)acetic acid, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaStructural DifferenceNotable Properties
2-Amino-2-(4-methoxyphenyl)acetic acidC₉H₁₁NO₃Methoxy group instead of ethyl groupMore polar; different electronic properties
2-(2-Amino-4-ethylphenyl)acetic acidC₁₀H₁₃NO₂Amino group at position 2 of phenyl ring; acetic acid as side chainDifferent reactivity pattern; non-chiral
N-(4-Hydroxyphenyl)glycineC₈H₉NO₃Hydroxyl group instead of ethyl; different attachment of amino groupMore hydrophilic; used in photographic development
N-(4-ethylphenyl)-glycine ethyl esterC₁₂H₁₇NO₂Ethyl ester instead of free acid; different attachment of amino groupMore lipophilic; different pharmacokinetic profile

Table 5: Comparison of 2-amino-2-(4-ethylphenyl)acetic acid with structural analogues

Functional Comparison

The functional properties of 2-amino-2-(4-ethylphenyl)acetic acid can be compared with related compounds to highlight its unique characteristics:

  • The ethyl group at the para position increases lipophilicity compared to unsubstituted phenylglycine, potentially enhancing membrane permeability.

  • Compared to N-(4-ethylphenyl)-glycine derivatives, the α-amino acid structure provides greater conformational rigidity and distinct hydrogen bonding patterns.

  • The free carboxylic acid group enables additional interactions with biological targets compared to ester derivatives.

  • The chiral center allows for potential stereoselective interactions with biological receptors .

Research Findings and Future Directions

Recent Research Developments

Recent research involving phenylglycine derivatives has focused on several areas relevant to 2-amino-2-(4-ethylphenyl)acetic acid:

  • Development of enantioselective synthesis methods for α-arylglycine esters, which could be applied to produce optically pure 2-amino-2-(4-ethylphenyl)acetic acid .

  • Investigation of phenylglycine derivatives as coinitiators for radical photopolymerization, suggesting potential applications in materials science .

  • Exploration of phenylglycine-based compounds as potential GPR88 receptor modulators, indicating possible applications in neurological disorders .

  • Study of binaphthyl-linked zinc bisporphyrinate complexes for enantioselective binding of phenylglycine ethyl esters, demonstrating the importance of stereochemistry in molecular recognition .

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